molecular formula C19H22ClNO2S B2720506 1-(4-chlorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]cyclopentane-1-carboxamide CAS No. 1351613-27-8

1-(4-chlorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]cyclopentane-1-carboxamide

Cat. No.: B2720506
CAS No.: 1351613-27-8
M. Wt: 363.9
InChI Key: BRINALFJULEVJB-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]cyclopentane-1-carboxamide is a cyclopentane carboxamide derivative featuring a 4-chlorophenyl substituent at the cyclopentane core and a hydroxyethyl-thiophene moiety linked via an amide bond. Though direct pharmacological data for this compound are absent in the provided evidence, structurally related carboxamides are often explored in medicinal chemistry for applications such as enzyme inhibition or receptor modulation .

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO2S/c1-13-8-11-24-17(13)16(22)12-21-18(23)19(9-2-3-10-19)14-4-6-15(20)7-5-14/h4-8,11,16,22H,2-3,9-10,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRINALFJULEVJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]cyclopentane-1-carboxamide typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Cyclopentanecarboxamide Core: This can be achieved through the reaction of cyclopentanone with an appropriate amine under acidic or basic conditions.

    Introduction of the 4-Chlorophenyl Group: This step often involves a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst.

    Attachment of the 2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl Group: This can be accomplished through a nucleophilic substitution reaction, where the thiophene derivative is reacted with an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]cyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the cyclopentanecarboxamide core can be reduced to form an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-chlorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]cyclopentane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]cyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Target Compound

  • Core : Cyclopentane.
  • Substituents :
    • 4-Chlorophenyl at C1.
    • Carboxamide-linked 2-hydroxy-2-(3-methylthiophen-2-yl)ethyl group.

Analog 1 : N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide ()

  • Core : Cyclopropane.
  • Substituents: Phenyl group at C1. 4-Methoxyphenoxy and diethylamide groups.
  • Key Data : Synthesized via radical addition (78% yield, dr 23:1) .

Analog 2 : N-(2-(tert-butyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)cyclopentane-1-carboxamide ()

  • Core : Cyclopentane.
  • Substituents: 4-Chlorophenyl at C1. Thieno[3,4-c]pyrazol-tert-butyl group.

Analog 3 : 1-Phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide ()

  • Core : Cyclopentane.
  • Substituents :
    • Phenyl at C1.
    • Trifluoromethylphenyl via amide.
  • Key Data : Higher lipophilicity due to CF3 group; used in material science or drug discovery .

Physicochemical and Spectral Properties

Compound Key Spectral Data (IR/NMR) Physicochemical Notes Reference
Target Compound Not reported in evidence. Likely moderate solubility in polar aprotic solvents. N/A
Analog 4a () IR: 3446 cm⁻¹ (NH), 1687 cm⁻¹ (C=O); ¹H NMR: δ 1.44–2.36 (cyclopentyl) High crystallinity, stable at RT.
Analog 5a () ¹H NMR: δ 0.93 (CH3), 3.72 (CH2-CH3); IR: 1701 cm⁻¹ (C=O) Oil form, prone to hydrolysis.
Analog 3 () ¹H NMR: δ 7.48 (d, J=7.9 Hz, aromatic); 3.79 (s, OCH3) Crystalline solid, stable.

Functional and Pharmacological Insights

While pharmacological data for the target compound are lacking, analogs provide clues:

  • Thieno-pyrazol derivatives (): Thiophene-containing analogs are frequently explored as kinase inhibitors due to heterocyclic bioisosterism .
  • Trifluoromethyl analogs () : Enhanced metabolic stability and blood-brain barrier penetration .

Biological Activity

1-(4-chlorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]cyclopentane-1-carboxamide, with the CAS number 1351613-27-8, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H22ClNO2S, with a molecular weight of 363.9 g/mol. The structure features a cyclopentane ring substituted with a 4-chlorophenyl group and a hydroxymethyl-thiophene moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC19H22ClNO2S
Molecular Weight363.9 g/mol
CAS Number1351613-27-8

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated moderate to strong antibacterial activity against various strains of bacteria, including Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been investigated. In particular, it has shown promise as an acetylcholinesterase (AChE) inhibitor, which is crucial for the treatment of conditions like Alzheimer's disease. The inhibitory activity was assessed using standard protocols, revealing substantial inhibition rates compared to control substances .

Study on Antibacterial Activity

In one study, synthesized derivatives of compounds similar to the target molecule were evaluated for their antibacterial efficacy. The results indicated that several derivatives exhibited strong inhibition against bacterial strains with IC50 values ranging from 0.63 µM to 6.28 µM . This suggests that modifications in the chemical structure can enhance biological activity.

AChE Inhibition Assay

A detailed assay was conducted to determine the AChE inhibitory potential of the compound. The method involved mixing the test compound with AChE and measuring absorbance changes at specific wavelengths. The results indicated significant inhibition, supporting the hypothesis that this class of compounds could be developed for therapeutic applications .

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

  • Interaction with Enzymes : The presence of functional groups allows for interactions with active sites on enzymes, leading to inhibition.
  • Binding Affinity : Studies involving bovine serum albumin (BSA) suggest that the compound may have favorable binding characteristics, which can enhance its bioavailability and efficacy in vivo .

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